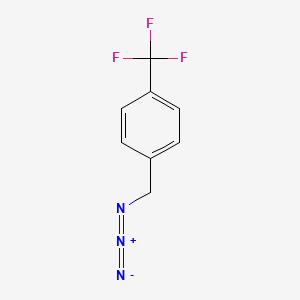
1-(Azidomethyl)-4-(trifluoromethyl)benzene
Descripción general
Descripción
1-(Azidomethyl)-4-(trifluoromethyl)benzene is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition . It has a molecular formula of C7H4F3N3 and an average mass of 187.122 Da .
Synthesis Analysis
The synthesis of 1-(Azidomethyl)-4-(trifluoromethyl)benzene involves several steps, including the use of Aurora Kinase, CDK APC, Microtubule/Tubulin, DNA/RNA Synthesis, Haspin Kinase, Chk FOX, DHFR, Casein Kinase, PLK, G-quadruplex, Mps1, LIMK, CRM1, PAK, PPAR, PTEN.
Molecular Structure Analysis
The molecular structure of 1-(Azidomethyl)-4-(trifluoromethyl)benzene includes three hydrogen bond acceptors and two freely rotating bonds . The compound has a polar surface area of 12 Ų .
Physical And Chemical Properties Analysis
1-(Azidomethyl)-4-(trifluoromethyl)benzene has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has an ACD/LogP of 3.56, an ACD/LogD (pH 5.5) of 3.25, an ACD/BCF (pH 5.5) of 174.53, an ACD/KOC (pH 5.5) of 1400.67, an ACD/LogD (pH 7.4) of 3.25, an ACD/BCF (pH 7.4) of 174.53, and an ACD/KOC (pH 7.4) of 1400.67 .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The azidomethyl and trifluoromethyl groups in this compound make it a valuable intermediate in pharmaceutical research. It can be used in the synthesis of complex molecules due to its reactivity and the ability to introduce bioactive moieties into drug candidates . The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Agrochemical Synthesis
In agrochemistry, the introduction of the trifluoromethyl group into molecules is crucial for developing new classes of herbicides and pesticides. The presence of this group can significantly alter the biological activity of compounds, making “1-(Azidomethyl)-4-(trifluoromethyl)benzene” a key ingredient in the design of agrochemicals .
Material Science
This compound’s functional groups are pivotal in creating advanced materials, such as polymers with unique properties. Its ability to undergo various chemical reactions allows for the development of materials with specific characteristics, such as increased resistance to degradation or improved mechanical strength .
Organic Synthesis
“1-(Azidomethyl)-4-(trifluoromethyl)benzene” serves as a versatile building block in organic synthesis. It can participate in multiple reactions, providing pathways to synthesize novel organic compounds. Its azide group is particularly useful in click chemistry, a method widely used to construct complex molecules quickly and reliably .
Medicinal Chemistry
The compound is used in medicinal chemistry for the synthesis of trifluoromethyl azides, which are precursors to various medicinal agents. Its application in the development of CF3-containing motifs is significant due to the trifluoromethyl group’s ability to improve the pharmacokinetic properties of drugs .
Analytical Chemistry
In analytical chemistry, “1-(Azidomethyl)-4-(trifluoromethyl)benzene” can be used to develop new analytical reagents. Its structural components can be part of fluorescent tags or probes that help in the detection and quantification of biological and chemical substances .
Chemical Engineering
The compound finds applications in chemical engineering, particularly in process optimization and the development of synthetic routes. Its reactivity can be harnessed to improve the efficiency of chemical processes, such as in the production of fine chemicals and pharmaceuticals .
Environmental Science
Lastly, “1-(Azidomethyl)-4-(trifluoromethyl)benzene” can contribute to environmental science by aiding in the synthesis of compounds used in environmental remediation. For example, it can be used to create materials that capture pollutants or facilitate the breakdown of hazardous substances .
Safety and Hazards
1-(Azidomethyl)-4-(trifluoromethyl)benzene is classified as Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, and STOT RE 1 . It has a flash point of -18.4 °F or -28 °C . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(azidomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPXDERWYBSJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


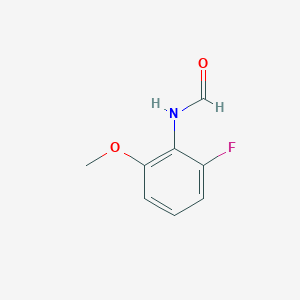

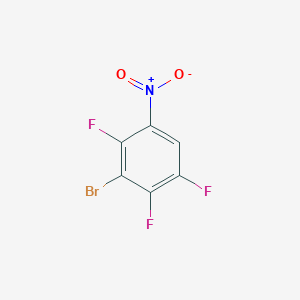
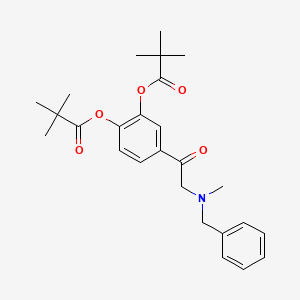
![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)

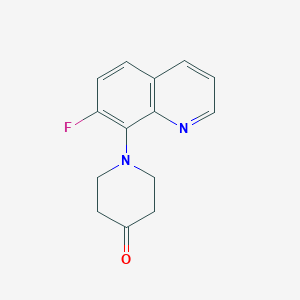
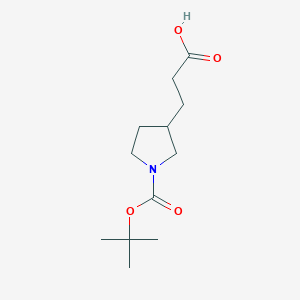
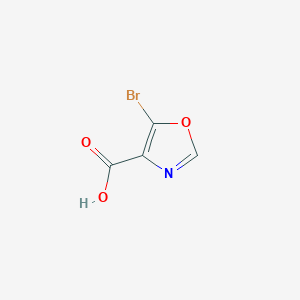


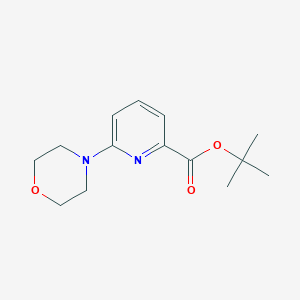
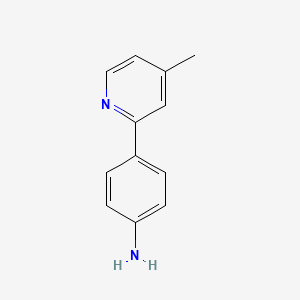
![1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole](/img/structure/B1441266.png)